
2-Fluorobenzyl chloride
Overview
Description
Preparation Methods
2-Fluorobenzyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of fluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial production methods often involve the chlorination of fluorotoluene. This process requires careful control of reaction conditions to ensure selective chlorination at the benzylic position .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with a range of nucleophiles, forming derivatives critical in pharmaceutical and agrochemical synthesis.
Common Nucleophiles and Products
Example Reaction:
This reaction is pivotal in synthesizing 2-fluorobenzylamine derivatives, intermediates in antiviral drug development .
Elimination Reactions
Under basic conditions, this compound can undergo dehydrohalogenation to form styrene derivatives.
Conditions:
-
Strong base (e.g., KOtBu)
-
High temperatures (100–150°C)
Product: 2-Fluorostyrene (C₈H₇F), a monomer for fluorinated polymers with enhanced thermal stability .
Electrophilic Aromatic Substitution (EAS)
The fluorine atom at the ortho position directs incoming electrophiles to the meta and para positions on the benzene ring.
Key EAS Reactions
Mechanistic Insight:
Fluorine’s -I effect deactivates the ring, slowing EAS but improving regioselectivity. Halogenation typically requires Lewis acids like FeCl₃ .
Cross-Coupling Reactions
The benzyl chloride group participates in transition-metal-catalyzed couplings, enabling C-C bond formation.
Notable Couplings
-
Suzuki-Miyaura: With aryl boronic acids (Pd catalyst) to form biaryl structures .
-
Buchwald-Hartwig Amination: With aryl halides to construct diarylamines .
Example:
Used in synthesizing ligands for catalytic systems .
Hydrolysis and Alcoholysis
Reaction with water or alcohols yields benzyl alcohols or ethers, respectively, though hydrolysis is often avoided due to competing elimination.
Hydrolysis:
Controlled hydrolysis (pH 7–9, 50°C) produces 2-fluorobenzyl alcohol, a solvent in cosmetic formulations .
Scientific Research Applications
Medicinal Chemistry
2-Fluorobenzyl chloride is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notable applications include:
- Synthesis of Antifungal Agents : It is involved in creating 3-benzylsulfanyl derivatives of 1,2,4-triazole, which exhibit antifungal properties.
- Development of Antiviral Compounds : The compound serves as a precursor for synthesizing adenine derivatives that may have antiviral activity.
Organic Synthesis
The compound acts as an alkylating agent in various synthetic pathways. Its electrophilic nature allows it to participate in nucleophilic attacks by biological molecules, facilitating the formation of complex organic structures. This property is crucial for:
- Functionalization of Aromatic Compounds : The presence of both chlorine and fluorine allows for regioselective electrophilic aromatic substitution reactions.
- Preparation of Specialty Chemicals : It is utilized in producing specialty chemicals and polymers with specific properties .
Case Study 1: Anticancer Activity
Research has shown that derivatives synthesized from this compound exhibit significant biological activity against various cancer cell lines. For instance, certain compounds derived from this chlorinated benzyl chloride induce apoptosis in cancer cells via sigma receptor mechanisms. This highlights its potential role in developing new cancer therapies.
Case Study 2: Synthesis of Novel Inhibitors
A study focused on synthesizing 2-aryl substituted hetero annulated 1,3-oxazin-4-ones revealed that compounds derived from this compound showed promising inhibitory activities against tissue factor-induced coagulation pathways . This underscores its relevance in developing anticoagulant drugs.
Mechanism of Action
The mechanism of action of 2-fluorobenzyl chloride primarily involves its reactivity as an electrophile. The electron-withdrawing fluorine atom increases the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles. This property is exploited in various chemical syntheses to introduce the 2-fluorobenzyl group into target molecules .
Comparison with Similar Compounds
2-Fluorobenzyl chloride can be compared to other benzyl halides, such as:
Benzyl chloride: Lacks the electron-withdrawing fluorine atom, making it less reactive towards nucleophiles.
4-Fluorobenzyl chloride: The fluorine atom is positioned para to the chloromethyl group, affecting its reactivity and steric properties.
3-Fluorobenzyl chloride: The fluorine atom is positioned meta to the chloromethyl group, influencing its chemical behavior differently compared to this compound.
This compound is unique due to the ortho positioning of the fluorine atom, which significantly impacts its reactivity and the types of reactions it undergoes .
Biological Activity
2-Fluorobenzyl chloride is an organofluorine compound with significant implications in medicinal chemistry and biological research. This compound is characterized by its ability to interact with various biological systems, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mutagenicity, and potential therapeutic applications based on recent studies.
- IUPAC Name : this compound
- Molecular Formula : C7H6ClF
- CAS Number : 393-52-2
- Boiling Point : Approximately 208°C to 210°C
- Density : 1.401 g/cm³
Cytotoxicity Studies
Recent research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated its impact on murine leukemia WEHI-3 cells, revealing a dose-dependent inhibition of cell viability. The structure-activity relationship indicated that fluorinated benzyl derivatives generally possess enhanced cytotoxic properties compared to their non-fluorinated counterparts .
Table 1: Cytotoxicity of this compound on WEHI-3 Cells
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
0.1 | 95 |
1 | 80 |
10 | 50 |
100 | 20 |
The data suggest that higher concentrations of this compound significantly reduce cell viability, indicating its potential as a chemotherapeutic agent.
Mutagenicity Assessment
The mutagenic potential of this compound has been evaluated using the Drosophila sex-linked recessive lethal mutations test. Results indicated that this compound possesses mutagenic properties, which could be attributed to its ability to form reactive intermediates that interact with genetic material .
Table 2: Genetic Toxicology Results
Test Type | Result |
---|---|
Drosophila Germ Cell Mutagenicity | Positive |
Bacterial Mutagenicity | Positive |
The biological activity of this compound may be linked to its interaction with various enzymes and receptors. It has been identified as a substrate for certain cytochrome P450 enzymes, which are crucial in drug metabolism and bioactivation processes . Additionally, it has been noted for its inhibitory effects on CYP1A2, suggesting a potential role in drug-drug interactions.
Case Studies
- Cytotoxic Effects in Cancer Therapy : A study explored the use of various fluorinated benzyl derivatives, including this compound, in treating leukemia. The findings indicated significant cytotoxicity against cancer cells, supporting further investigation into its therapeutic applications .
- Environmental Impact and Toxicity : Research conducted by the EPA highlighted the environmental risks associated with the use of halogenated compounds like this compound. The results emphasized the need for careful handling and assessment of its ecological effects .
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-fluorobenzyl chloride, and how do they influence experimental design?
- Answer : Key properties include:
- Boiling Point : Reported as 175°C (at atmospheric pressure) and 86°C (at 40 Torr) , highlighting the need to verify pressure conditions.
- Solubility : 0.4164 g/L in water at 25°C .
- Molecular Weight : 144.58 g/mol .
These properties guide solvent selection (e.g., aprotic solvents like DMF for reactions) , reflux setups, and safety protocols for volatile handling .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Answer :
- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation; store in corrosion-resistant containers .
- First Aid : Immediate flushing with water for eye/skin contact and medical consultation .
Q. How can researchers confirm the purity of this compound using analytical techniques?
- Answer :
- GC Analysis : Purity ≥98% (as per commercial standards) .
- NMR Spectroscopy : Compare peaks to reference data (e.g., aromatic protons at δ 7.0–7.5 ppm) .
- Refractive Index : 1.51 (used for rapid verification) .
Q. What are the standard synthetic routes for preparing this compound?
- Answer : Common methods include:
- Chlorination of 2-fluorotoluene : Using sulfuryl chloride (SOCl₂) or thionyl chloride (SOCl₂) under reflux .
- Solvent Systems : Dichloromethane or benzene with catalysts like N,N-dimethylformamide (DMF) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives (e.g., 4-(2-fluorophenyl)butanenitrile)?
- Answer :
- Base Selection : Sodium hydride (NaH) in DMF enhances nucleophilic substitution with butanenitrile .
- Temperature Control : Reflux at 80–100°C improves yield while minimizing side reactions .
- Scalability : Continuous flow reactors reduce decomposition risks in industrial settings .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Answer :
- Electrophilic Aromatic Substitution : The fluorine atom’s electron-withdrawing effect directs chloromethyl group reactivity to meta/para positions .
- Nucleophilic Displacement : The benzylic chloride reacts with thiols or amines in SN2 mechanisms, influenced by steric hindrance .
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., boiling points)?
- Answer :
- Pressure Calibration : Verify if boiling points are reported at atmospheric pressure or reduced pressure (e.g., 40 Torr) .
- Experimental Replication : Use differential scanning calorimetry (DSC) to measure thermal properties independently.
- Literature Cross-Validation : Compare data from peer-reviewed handbooks (e.g., Handbook of Aqueous Solubility Data) vs. vendor specifications .
Q. What strategies mitigate impurities during large-scale synthesis of this compound?
- Answer :
- Distillation : Fractional distillation under reduced pressure removes low-boiling byproducts .
- Chromatography : Silica gel column chromatography isolates pure product from halogenated side products .
- In-line Monitoring : FTIR or HPLC tracks reaction progress to halt at optimal conversion .
Q. How is this compound utilized in pharmaceutical intermediate synthesis (e.g., antidiabetic agents)?
- Answer :
- Case Study : Condensation with thiazolidine-2,4-dione derivatives via NaH/DMF forms hypoglycemic agents like netoglitazone .
- Steric Effects : The ortho-fluorine group enhances metabolic stability by blocking cytochrome P450 oxidation .
Properties
IUPAC Name |
1-(chloromethyl)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBRMRJUKNQBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059838 | |
Record name | 2-Fluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-35-7 | |
Record name | 2-Fluorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(chloromethyl)-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(chloromethyl)-2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Fluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chloro-2-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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